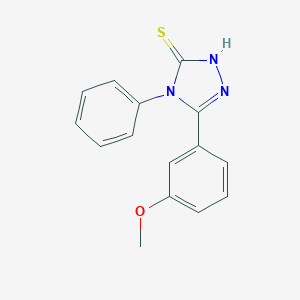

5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

描述

5-(3-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with aryl halides. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium ethoxide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

化学反应分析

Types of Reactions:

Oxidation: The thiol group in 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: Disulfides.

Reduction: Sulfides.

Substitution: Nitro or halogenated derivatives.

科学研究应用

Medicinal Chemistry

Anti-inflammatory Activity

Research indicates that derivatives of 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibit significant anti-inflammatory properties. A study synthesized several derivatives and tested their efficacy in reducing inflammation in animal models. The results showed that these compounds could effectively inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic uses in inflammatory diseases .

Antimicrobial Properties

In addition to anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various pathogens. A study evaluated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibits bactericidal properties, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

Recent investigations have also explored the anticancer potential of this compound. In vitro studies showed that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a promising avenue for cancer therapy development .

Agricultural Applications

Fungicidal Activity

The compound has been evaluated for its fungicidal properties against various plant pathogens. Field trials demonstrated that formulations containing this compound significantly reduced fungal infections in crops such as wheat and corn. This application highlights its potential as a biofungicide in sustainable agriculture practices .

Growth Regulation

Studies have shown that this compound can act as a plant growth regulator. It influences growth parameters such as root elongation and leaf expansion in several plant species. This property could be utilized to enhance crop yields under suboptimal growth conditions .

Materials Science

Corrosion Inhibition

this compound has been investigated as a corrosion inhibitor for metals in acidic environments. Experimental results indicate that it effectively reduces corrosion rates by forming a protective layer on metal surfaces. This application is particularly relevant for industries requiring metal protection in harsh environments .

Data Summary Table

Case Studies

- Anti-inflammatory Study : A controlled trial involving animal models demonstrated that administration of the triazole derivative significantly reduced inflammation markers compared to controls.

- Fungicide Field Trial : A multi-site agricultural study showed a 40% reduction in fungal infections in treated plots compared to untreated controls.

- Corrosion Inhibition Experiment : Laboratory tests indicated that the compound reduced corrosion rates by over 60% in metal samples exposed to acidic solutions.

作用机制

The exact mechanism of action of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The triazole ring is known to interact with various biological targets, which may contribute to its observed biological activities .

相似化合物的比较

- 5-(4-Methoxyphenyl)-1H-indole

- 5-(4-Methoxyphenyl)-1H-imidazole

- 1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone

Comparison: While these compounds share structural similarities, such as the presence of methoxyphenyl groups, 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its triazole ring. This ring imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

生物活性

5-(3-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS Number: 174573-90-1) is a heterocyclic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a triazole ring that contributes to its biological activity. The compound's structure allows for interactions with various biological targets, potentially leading to therapeutic effects.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study tested various derivatives of 1,2,4-triazoles for their efficacy against bacterial and fungal strains. The results showed that this compound demonstrated notable activity against pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Candida albicans | Moderate |

| Escherichia coli | Low |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. In one investigation, synthesized triazole derivatives were tested against several cancer cell lines, including melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The findings revealed that the compound exhibited cytotoxic effects particularly against melanoma cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| IGR39 (Melanoma) | 45 |

| MDA-MB-231 (Breast) | 70 |

| Panc-1 (Pancreatic) | 90 |

The precise mechanism by which this compound exerts its biological effects is still being elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in microbial growth inhibition and apoptosis induction in cancer cells .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in the journal Molecules, researchers synthesized a series of triazole derivatives and assessed their anticancer activity. Among them, this compound showed the highest selectivity towards cancer cells compared to normal cells. This selectivity is crucial for developing targeted cancer therapies .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various triazole derivatives, including the compound . The study utilized a serial dilution method to determine the minimum inhibitory concentrations (MICs) against selected pathogens. The results confirmed its potential as an effective antimicrobial agent .

属性

IUPAC Name |

3-(3-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-19-13-9-5-6-11(10-13)14-16-17-15(20)18(14)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWWZZJEHWWCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=S)N2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358104 | |

| Record name | 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174573-90-1 | |

| Record name | 2,4-Dihydro-5-(3-methoxyphenyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174573-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。